![molecular formula C9H5F3N4O2 B2644652 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid CAS No. 2418670-07-0](/img/structure/B2644652.png)

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

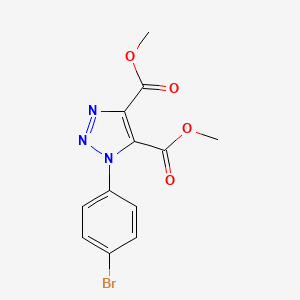

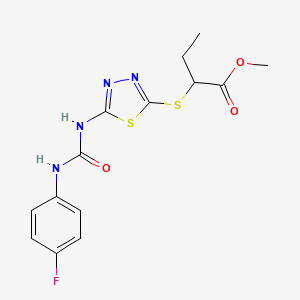

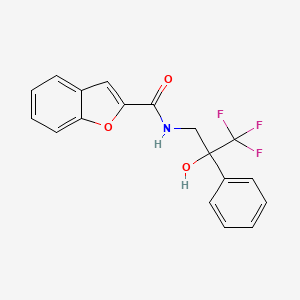

“2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is a compound with the CAS Number: 2418670-07-0 . It has a molecular weight of 258.16 . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Tetrazoles, such as “this compound”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Different methods have been used for the synthesis of tetrazoles using different reaction conditions .Molecular Structure Analysis

The tetrazole ring in “this compound” contains the maximum number of nitrogen atoms, which is why tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis

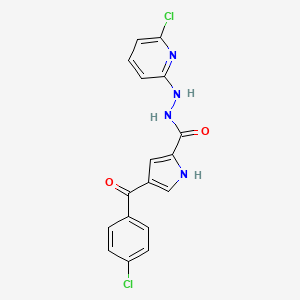

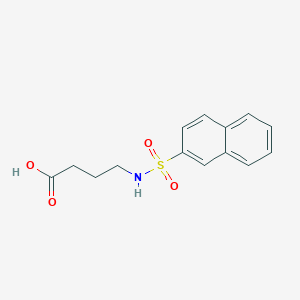

Tetrazoles are resistant to biological degradation, making it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances . They have been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .Physical and Chemical Properties Analysis

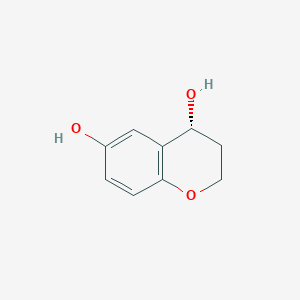

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 258.16 . The compound’s InChI Code is 1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) .Aplicaciones Científicas De Investigación

Coordination Polymers and MOFs

Framework Topologies and Spectral Studies

Research has been conducted to explore how ligand modifications affect the structures and properties of metal complexes, leading to the development of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These studies reveal the impact of the disposition of functional groups on aromatic rings and the structural topology of the complexes, highlighting the doping of Co(II) ions into Zn(II) complexes and their photoluminescence properties in the solid state at room temperature (Song et al., 2009).

Gas Separation, CO2 Conversion, and Selective Adsorption

A novel cage-like MOF has been constructed that exhibits high adsorption capacity for CO2, C2H2, and C2H6, showcasing excellent selective capture for these gases over CH4 and efficient catalytic activity in the cycloaddition reaction of CO2 with epoxides to produce cyclic carbonate chemicals. This MOF also demonstrates selective adsorption of methylene blue (MB) dye from other organic dyes, indicating its potential applications in environmental cleanup and catalysis (Li et al., 2020).

Sensing and Luminescence

Self-Calibrating Sensors for Nitroaromatic Compounds

A study reported the development of a dye@MOF composite system featuring dual-emitting properties, which could be used for the detection of 2,4,6-trinitrophenol (TNP) by referring to the peak-height ratio of each emission. This composite system exhibits high stability and reversibility, showcasing the potential of MOFs in the development of self-calibrated sensors for environmental monitoring and safety (Chen et al., 2017).

Structural and Photophysical Studies

Coordination Compounds Based on Tetrazole Carboxylate Ligands

Research on manganese(II) coordination complexes with tetrazole carboxylate ligands has led to the formation of novel complexes with diverse structures and luminescence properties. These studies contribute to our understanding of how ligands influence the assembly and properties of coordination compounds, offering insights into the design of materials with specific functions and applications (Shen et al., 2016).

Mecanismo De Acción

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” and other tetrazoles could continue to play a significant role in the development of new drugs and biologically active substances in the future .

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVSLPETLBMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2644577.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2644578.png)

![N-(2-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2644579.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide](/img/structure/B2644582.png)

![3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2644583.png)

![(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644586.png)

![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2644587.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2644589.png)